2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole
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Overview
Description
2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound with a complex structure that includes both dichlorophenoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals[][6].
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with structural similarities.
Diclofop-methyl: A herbicide with a similar phenoxy structure.
Uniqueness
2-[(2,4-Dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its combination of dichlorophenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H18Cl2N2O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H18Cl2N2O/c1-15-6-2-3-7-16(15)13-26-20-9-5-4-8-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3 |
InChI Key |
XPFUJUWJZQHDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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